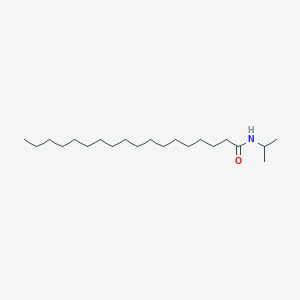
Octadecanamide, N-(1-methylethyl)-
Description
Octadecanamide, N-(1-methylethyl)-, is a branched alkylamide derivative of stearic acid (octadecanoic acid). The compound features an 18-carbon acyl chain (octadecanamide) substituted with an isopropyl group (N-(1-methylethyl)) at the amide nitrogen. This structural modification distinguishes it from linear alkylamides and influences its physicochemical properties, such as solubility, melting point, and biological activity.
Properties
CAS No. |
106438-51-1 |
|---|---|
Molecular Formula |
C21H43NO |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
InChI Key |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Synonyms |
OctadecanaMide, N-(1-Methylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs of octadecanamide, highlighting substituent variations and their implications:
Physicochemical and Functional Differences
- Solubility: The isopropyl substituent in N-(1-methylethyl)-octadecanamide likely reduces polarity compared to hydroxylated derivatives (e.g., ), enhancing compatibility with nonpolar matrices .
- In contrast, N-octadecylformamide shows lower cytotoxicity, emphasizing the role of substituents in toxicity modulation .
- Thermal Stability: Bis-amide derivatives with aromatic linkers () demonstrate superior thermal resistance compared to monomeric amides, highlighting the impact of molecular architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


